ethyl (2E)-2-[2-(2-methoxyphenyl)hydrazin-1-ylidene]propanoate
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Overview
Description
Ethyl (2E)-2-[2-(2-methoxyphenyl)hydrazin-1-ylidene]propanoate is an organic compound that belongs to the class of hydrazones These compounds are characterized by the presence of a hydrazone functional group, which is a nitrogen-nitrogen double bond connected to a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-2-[2-(2-methoxyphenyl)hydrazin-1-ylidene]propanoate typically involves the condensation reaction between an aldehyde or ketone and a hydrazine derivative. For example, the reaction between ethyl acetoacetate and 2-methoxyphenylhydrazine under acidic or basic conditions can yield the desired hydrazone. The reaction conditions may include refluxing in ethanol or another suitable solvent, with the addition of a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-2-[2-(2-methoxyphenyl)hydrazin-1-ylidene]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine or other reduced forms.
Substitution: The methoxy group and other substituents can be replaced by different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and pH.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce hydrazine derivatives. Substitution reactions can introduce new functional groups, leading to a variety of substituted hydrazones.
Scientific Research Applications
Chemistry: It can be used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Hydrazone derivatives have been studied for their potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory effects.
Industry: The compound can be utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ethyl (2E)-2-[2-(2-methoxyphenyl)hydrazin-1-ylidene]propanoate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The hydrazone group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Ethyl (2E)-2-[2-(2-methoxyphenyl)hydrazin-1-ylidene]propanoate can be compared with other hydrazone derivatives, such as:
Benzylidenehydrazones: These compounds have a benzylidene group instead of the methoxyphenyl group, leading to different chemical and biological properties.
Arylalkylhydrazones: These compounds have aryl and alkyl groups, offering a diverse range of chemical and biological activities.
The uniqueness of this compound lies in its specific substituents and the resulting properties, which can be tailored for various applications in research and industry.
Properties
IUPAC Name |
ethyl (2E)-2-[(2-methoxyphenyl)hydrazinylidene]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-4-17-12(15)9(2)13-14-10-7-5-6-8-11(10)16-3/h5-8,14H,4H2,1-3H3/b13-9+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULTVEHQEMFNIMQ-UKTHLTGXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC=CC=C1OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N/NC1=CC=CC=C1OC)/C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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